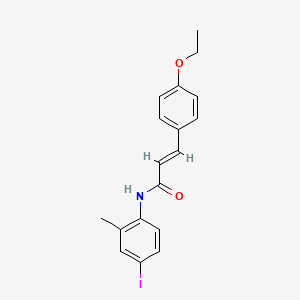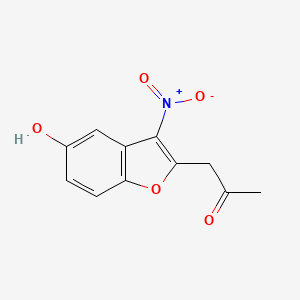
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide, also known as EI-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been found to exhibit a range of biochemical and physiological effects. The purpose of
Mécanisme D'action
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide works by inhibiting the activity of EH2. EH2 is an enzyme that plays a role in the metabolism of various compounds, including arachidonic acid, a precursor to inflammatory mediators. Inhibition of EH2 leads to a decrease in the levels of inflammatory mediators, which can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been shown to have antioxidant activity. It has also been found to reduce the levels of certain enzymes that are involved in the progression of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results of experiments are reliable. However, one limitation of using 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide is that it can be expensive to synthesize. Additionally, the mechanism of action of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods that can reduce the cost of producing 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. Another direction is the investigation of the mechanism of action of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, there is potential for the development of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide derivatives that exhibit improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-iodo-2-methylphenylamine with ethyl 4-bromo-2-methoxybenzoate in the presence of a palladium catalyst. The resulting intermediate is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide. This method has been shown to produce high yields of pure 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been studied for its potential applications in various scientific fields. One of the most notable applications is in the field of cancer research. 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has been found to inhibit the activity of a protein called epoxide hydrolase 2 (EH2), which is overexpressed in many types of cancer. Inhibition of EH2 has been shown to reduce the growth and metastasis of cancer cells. 3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)acrylamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as arthritis and asthma.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO2/c1-3-22-16-8-4-14(5-9-16)6-11-18(21)20-17-10-7-15(19)12-13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOGQSCYHIIQHI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)